molecular formula C17H17N3O2 B4501345 2-(5-methoxy-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

2-(5-methoxy-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B4501345
M. Wt: 295.34 g/mol
InChI Key: VQTRTYZCIHSTJL-UHFFFAOYSA-N
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Description

2-(5-methoxy-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a methoxy group attached to the indole ring and a pyridine ring connected via an acetamide linkage.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole core is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

    Acetamide Formation: The methoxylated indole is reacted with chloroacetyl chloride to form the corresponding acetamide.

    Pyridine Coupling: Finally, the acetamide is coupled with 6-methylpyridine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-1H-indole derivatives.

    Reduction: Formation of 2-(5-methoxy-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)ethylamine.

    Substitution: Formation of various substituted indole derivatives.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The methoxy and pyridine groups may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-hydroxy-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.

    2-(5-methoxy-1H-indol-1-yl)-N-(2-pyridinyl)acetamide: Similar structure with a pyridine ring without the methyl group.

    2-(5-methoxy-1H-indol-1-yl)-N-(6-chloropyridin-2-yl)acetamide: Similar structure with a chloro group on the pyridine ring.

Uniqueness

2-(5-methoxy-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide is unique due to the presence of both the methoxy group on the indole ring and the methyl group on the pyridine ring. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(5-methoxyindol-1-yl)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-4-3-5-16(18-12)19-17(21)11-20-9-8-13-10-14(22-2)6-7-15(13)20/h3-10H,11H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTRTYZCIHSTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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